molecular formula C12H22O11 B1165547 Glucomannan polysaccharide from Konjac CAS No. 37220-17-0

Glucomannan polysaccharide from Konjac

Cat. No.: B1165547
CAS No.: 37220-17-0
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Description

Monosaccharide Ratios (Mannose/Glucose)

Konjac glucomannan (KGM) is a heteropolysaccharide composed of β-1,4-linked D-mannose and D-glucose residues. Quantitative analyses using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy reveal that the mannose-to-glucose (Man/Glc) ratio typically ranges between 1.5:1 and 1.6:1 . For example:

  • HPLC with enzymatic hydrolysis shows ratios of 1.02:1 to 1.19:1.
  • ¹H-NMR analyses report ratios of 1:1.185 to 1:1.266.
  • Methylation analysis combined with ¹³C NMR confirms a ratio of approximately 1.5:1.

Variations in ratios arise from differences in konjac plant cultivars and extraction methodologies.

Branching Patterns and Acetylation Degree

KGM exhibits limited branching , with short side chains attached via β-1,3 linkages at the C-3 position of mannose residues. Branching frequency is approximately 8% (1 branch per 12–19 sugar residues). Acetylation occurs randomly at the C-6 position of mannose and glucose, with 5–10% acetyl group substitution . Key findings include:

  • Native KGM contains 1 acetyl group per 19 sugar residues.
  • Deacetylation in alkaline conditions removes acetyl groups, enabling intermolecular hydrogen bonding and gel formation.
  • Re-acetylation reduces water absorbency from 105.4 g/g (native) to 1.0 g/g (fully acetylated).

Properties

CAS No.

37220-17-0

Molecular Formula

C12H22O11

Origin of Product

United States

Preparation Methods

Ethanol Precipitation

The conventional method for KGM extraction involves ethanol precipitation, which separates the polysaccharide from starch, proteins, and other impurities. Raw konjac flour is first dispersed in water, heated to solubilize KGM, and then subjected to ethanol washing. As detailed in the Megazyme protocol, the process includes:

  • Defatting : Konjac flour is stirred with 80% ethanol to remove low-molecular-weight sugars and lipids.

  • Hydration and Heating : The residue is resuspended in pH 4.5 buffer, boiled to hydrate KGM, and treated with β-mannanase to hydrolyze residual hemicellulose.

  • Deacetylation : Alkaline treatment (pH 12.5) removes acetyl groups, enhancing KGM’s solubility and gel-forming capacity.

This method yields KGM with >98% purity, though it requires careful control of ethanol concentration and temperature to prevent polysaccharide degradation.

Acidic and Alkaline Extraction

Alternative approaches use acidic or alkaline conditions to improve extraction efficiency. A study combining γ-irradiation with β-mannanase treatment demonstrated that mild acid hydrolysis (0.2–1.0 M HCl) at 100–125°C degrades KGM into oligosaccharides while preserving its bioactive properties. Post-treatment neutralization and dialysis remove residual acids, producing a clarified KGM solution suitable for further applications.

Advanced Physical and Enzymatic Processing Techniques

Freeze-Thaw Cyclic Pretreatment

Innovative physical methods, such as freeze-thaw cycles (FTC), have been explored to enhance KGM extraction. Research on Amorphophallus muelleri tubers revealed that FTC pretreatment modifies KGM’s morphology, creating porous structures that facilitate solvent penetration. Key parameters include:

  • Freezing Time : Prolonged freezing (≥12 hours) increases pore size but risks ice crystal-induced polysaccharide fragmentation.

  • Cycle Number : Three FTC cycles optimize yield without compromising molecular integrity.

Post-FTC extraction with ethanol achieves 85–90% purity, with reduced calcium oxalate content—a common irritant in raw konjac.

Enzymatic Hydrolysis

Enzymatic degradation using β-mannanase or cellulase offers a sustainable route to modify KGM’s molecular weight. For instance:

  • β-Mannanase : Hydrolyzes β-1,4-mannose linkages, producing low-viscosity KGM (~10 cSt) ideal for dietary supplements.

  • Cellulase : Targets β-1,4-glucose bonds, generating oligosaccharides that promote lactic acid bacteria growth.

A comparative study showed cellulase-treated KGM outperforms mannanase hydrolysates in prebiotic activity, doubling Lactobacillus colony counts in fermented milk.

Synthesis of Konjac Glucomannan Gel Microspheres

Crosslinking and Microsphere Formation

KGM’s ability to form hydrogels has been exploited for drug delivery and wound dressing applications. A patented method involves:

  • Degradation : Refined KGM is treated with 0.2–1.0 M acid under pressure (100–125°C) to reduce molecular weight.

  • Balling and Crosslinking : The degraded KGM solution is injected into an oil phase (50–95°C) containing epoxy chloropropane, forming uniform microspheres (50–500 µm).

ParameterOptimal RangeImpact on Microsphere Quality
Crosslinker Ratio1:4–1:7 (agent:KGM)Higher ratios increase gel stiffness
Temperature50–95°CElevated temps accelerate crosslinking
Stirring Speed80 rpmEnsures homogeneous droplet size

This one-step crosslinking method achieves 90% encapsulation efficiency for bioactive compounds.

Quality Control and Analytical Methods

Purity Assessment

KGM purity is evaluated via:

  • Monosaccharide Analysis : High-performance liquid chromatography (HPLC) confirms a glucose:mannose ratio of 40:60.

  • Viscosity Measurements : Rotational viscometers assess molecular weight, with low-viscosity KGM (<50 cSt) preferred for liquid formulations.

Contaminant Removal

Calcium oxalate, a toxic impurity, is reduced to <0.02% through sequential ethanol washes and alkaline treatment. Protein content, monitored via the Bradford assay, is typically <0.5% in pharmaceutical-grade KGM.

Emerging Trends and Challenges

Green Extraction Technologies

Recent studies explore ultrasound-assisted extraction (UAE) and microwave techniques to reduce solvent use. Preliminary data suggest UAE increases yield by 15% while halving processing time.

Scalability and Cost

Despite advancements, industrial-scale KGM production faces challenges:

  • Energy Consumption : High-temperature steps account for 70% of operational costs.

  • Enzyme Stability : β-Mannanase activity declines after 5 cycles, necessitating frequent replenishment .

Chemical Reactions Analysis

Structural Basis for Chemical Reactivity

Glucomannan's backbone consists of mannose:glucose (M:G) units in a 1.6:1 ratio , with acetyl groups (~5–10% substitution) at C-6 positions of mannose residues . This structure enables:

  • Hydrogen bonding via hydroxyl groups

  • Steric effects from acetyl substitutions

  • Helical conformation stabilization by acetyl groups

Enzymatic Hydrolysis

Enzyme SourceReaction ConditionsProducts (DP Range)Yield (%)Reference
Aspergillus nigerpH 5.0, 1% KGM, 30°C, 24 hDP 3–935.73
Bacillus subtilispH 7.5, 5% KGM, 45°C, 24 hDP 2–976.34
Trichoderma reeseipH 5.0, 1% KGM, 45°C, 48 hDP 2–618.0

Key mechanisms:

  • β-mannanases cleave β-(1→4)-mannosidic bonds, producing mannose-terminated oligosaccharides

  • Cellulases target β-(1→4)-glucosidic linkages, yielding glucose-terminated fragments

Acid Hydrolysis

  • 3N H₂SO₄ at 100°C for 90 min achieves complete depolymerization to monosaccharides

  • Reaction rate: Glucose release > Mannose due to differential bond stability

Alkaline Deacetylation

Reaction :
KGM OAc+OHKGM OH+CH3COO\text{KGM OAc}+\text{OH}^-\rightarrow \text{KGM OH}+\text{CH}_3\text{COO}^-

Alkali TypeConcentrationGel Strength (kPa)Gelation Time (min)
NaOH0.5 M12.4 ± 0.830
KOH0.5 M10.9 ± 0.645

Gel network formation relies on hydrogen bonding and chain entanglements post-acetyl removal .

Thermal Gelation

  • Critical temperature : 60°C for onset of viscosity increase

  • Storage modulus (G') : Rises from 10 Pa to 1,200 Pa at 95°C

Borate Cross-Linking

KGM OH+B OH 4KGM O B O KGM\text{KGM OH}+\text{B OH }_4^-\rightarrow \text{KGM O B O KGM}

  • Requires pH > 9.5 for borate ionization

  • Increases gel elasticity by 300% compared to alkaline gels

Transglutaminase (TGase) Mediated

  • TGase catalyzes ε-(γ-glutamyl)lysine isopeptide bonds between KGM and proteins :
    KGM Gln+Protein LysKGM Protein cross link\text{KGM Gln}+\text{Protein Lys}\rightarrow \text{KGM Protein cross link}

  • Gel hardness increases from 15 N to 28 N with 10 U/g TGase

Acetylation/Deacetylation Dynamics

ParameterAcetylated KGMDeacetylated KGM
Water solubility98%Insoluble
Viscosity (1% solution)12,000 mPa·s350 mPa·s
Thermal stabilityDegrades at 160°CStable to 220°C

Soybean Protein Isolate (SPI)

  • SPI:KGM (5:4 w/w) forms shear-thinning gels with:

    • Hardness : 18.5 ± 1.2 N (vs. 15.3 N for pork fat)

    • Cohesiveness : 0.68 ± 0.03

Inulin Synergy

  • KGM:Inulin (1:1) enhances mucosal barrier function:

    • Mucin density : +40% vs. control

    • ZO-1 expression : +220%

Scientific Research Applications

Health Benefits

Weight Management and Satiety
Glucomannan is widely recognized for its effectiveness in weight management. Studies indicate that it can enhance feelings of fullness, thereby reducing appetite and caloric intake. This property is particularly beneficial for individuals aiming to lose weight or manage obesity .

Glycemic Control
Research has shown that glucomannan can help regulate blood sugar levels by slowing down the absorption of carbohydrates. This makes it a valuable dietary supplement for individuals with diabetes, as it aids in controlling postprandial blood glucose levels .

Cholesterol Reduction
Glucomannan has been associated with lowering serum cholesterol levels. Its viscous nature allows it to bind bile acids in the intestine, which leads to increased excretion of cholesterol and improved lipid profiles .

Digestive Health
As a soluble fiber, glucomannan promotes digestive health by enhancing bowel regularity and alleviating constipation. It acts as a prebiotic, fostering beneficial gut bacteria and improving overall gut microbiota composition .

Pharmaceutical Applications

Drug Delivery Systems
The gel-forming ability of glucomannan enables its use in pharmaceutical formulations. It can be modified to create hydrogels, which serve as carriers for controlled drug delivery systems. These systems can improve the bioavailability of drugs while minimizing side effects .

Wound Dressings
Glucomannan's biocompatibility and moisture-retaining properties make it an excellent candidate for wound dressing applications. Modified forms of glucomannan have been developed into gels that promote healing by maintaining a moist environment conducive to tissue regeneration .

Food Industry Applications

Food Additive
Glucomannan is utilized as a food thickener and stabilizer due to its gelling properties. It is commonly found in various food products, including noodles, desserts, and dietary supplements, where it enhances texture and mouthfeel without adding calories .

Fat Substitute
In meat products, glucomannan can act as a fat replacer, improving texture while reducing overall fat content. This application is particularly relevant for health-conscious consumers seeking lower-fat alternatives .

Industrial Applications

Paper Industry
Carboxymethylated glucomannan has been shown to enhance the physical properties of paper products, such as burst index and tensile strength. This application highlights its potential in improving the quality of paper manufacturing processes .

Cosmetic Formulations
Due to its hydrophilic nature, glucomannan is also explored in cosmetic formulations for its moisturizing properties. It can improve skin hydration and texture when incorporated into creams and lotions .

Case Studies

Study Application Findings
Study on Weight Loss Effects of GlucomannanWeight ManagementParticipants experienced significant weight loss over 8 weeks when supplemented with glucomannan compared to placebo groups .
Glucomannan's Role in Glycemic ControlDiabetes ManagementA clinical trial demonstrated improved glycemic control in diabetic patients consuming glucomannan alongside their regular diet .
Wound Healing Efficacy of Glucomannan GelsWound CareModified glucomannan gels showed enhanced healing rates in animal models compared to standard dressings .

Comparison with Similar Compounds

Uniqueness of Glucomannan: Glucomannan is unique due to its high molecular weight, exceptional water-absorbing capacity, and ability to form thermally reversible gels. Its biodegradability and biocompatibility make it particularly suitable for biomedical applications .

Biological Activity

Glucomannan polysaccharide (KGM) derived from the konjac plant (Amorphophallus konjac) is a water-soluble dietary fiber known for its diverse biological activities and health benefits. This article reviews the biological activity of KGM, highlighting its mechanisms of action, health implications, and relevant research findings.

Structure and Properties of Konjac Glucomannan

KGM is a linear polysaccharide composed of β-D-mannose and β-D-glucose units in a molar ratio of approximately 1.6:1. The presence of acetyl groups contributes to its solubility and gel-forming properties, making it a versatile ingredient in food and pharmaceutical applications .

Key Properties:

  • Viscosity: KGM exhibits high viscosity in aqueous solutions, which can affect digestion and absorption .
  • Gel Formation: It forms gels that can encapsulate other substances, enhancing delivery systems in pharmaceuticals .
  • Biocompatibility: KGM is non-toxic and biocompatible, making it suitable for various biomedical applications .

1. Gut Health and Immunity

KGM has been shown to modulate gut-associated lymphoid tissue immunity. A study indicated that dietary inclusion of KGM improved gut barrier function and reduced inflammation in models of colitis induced by dextran sodium sulfate (DSS) .

Table 1: Effects of KGM on Short-Chain Fatty Acid (SCFA) Production

TreatmentAcetate (μmol/g feces)Propionate (μmol/g feces)Butyrate (μmol/g feces)Total SCFA (μmol/g feces)
DSS65.3 ± 0.810.3 ± 0.23.3 ± 0.278.9 ± 1.3
KGM30.6 ± 0.64.8 ± 0.11.4 ± 0.136.8 ± 0.8
Inulin50.8 ± 0.87.4 ± 0.43.2 ± 0.161.4 ± 1.3
K + I48.7 ± 1.07.9 ± 0.34.6 ± 0.160.9 ± 1.4

This table illustrates the impact of KGM on SCFA production, which are crucial for maintaining gut health.

2. Metabolic Regulation

Research indicates that KGM can aid in metabolic regulation, particularly for individuals with obesity or type-2 diabetes . A clinical trial showed that KGM supplementation significantly reduced fasting blood glucose levels in type-2 diabetic patients over a period of time .

Case Study: Type-2 Diabetes Management
A study involving seventy-two type-2 diabetic patients demonstrated that a diet supplemented with KGM led to significant improvements in glycaemic control, as evidenced by reductions in fasting blood glucose levels after six weeks of treatment .

3. Weight Management

KGM's high viscosity contributes to increased satiety, which can aid in weight management by reducing overall caloric intake . A randomized controlled trial showed that participants consuming KGM experienced reduced appetite and lower body weight compared to the control group .

Safety and Side Effects

While KGM is generally recognized as safe, some gastrointestinal side effects such as bloating and diarrhea have been reported, particularly at high doses (greater than 3 g/day) . Long-term studies have shown no significant adverse effects when consumed within recommended limits .

Q & A

Q. 1.1. What is the chemical structure of konjac glucomannan (KGM), and what methods are used to characterize it?

KGM is a high-molecular-weight, water-soluble polysaccharide composed of β-1,4-linked D-mannose and D-glucose residues in a molar ratio of ~1.6:1, with occasional acetyl groups at the C-6 position . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) to confirm glycosidic linkages and acetylation patterns .
  • High-Performance Gel Permeation Chromatography (HPGPC) to determine molecular weight distribution .
  • Monosaccharide composition analysis via acid hydrolysis followed by HPAEC-PAD or GC-MS .

Q. 1.2. How is glucomannan extracted from konjac tubers, and what factors influence yield and purity?

Extraction involves:

Ethanol precipitation : Removes starch and impurities, yielding ~60–75% purity .

Enzymatic methods : Use β-mannanase to degrade non-KGM polysaccharides, enhancing purity .

Sun-drying or freeze-drying : Affects moisture content and polysaccharide stability .
Key factors include tuber age, drying temperature, and solvent polarity .

Q. 1.3. What purification techniques are employed to isolate high-purity KGM for experimental use?

  • Deproteinization : Using Sevag reagent or protease treatment to remove proteins .
  • Deacetylation : Alkaline treatment (e.g., NaOH) to hydrolyze acetyl groups, critical for gel formation .
  • Purity assessment : Measured via colorimetric assays (e.g., phenol-sulfuric acid) or HPLC .

Advanced Research Questions

Q. 2.1. How do molecular weight and acetylation degree affect KGM’s rheological properties?

  • High molecular weight (≥1,000 kDa) : Increases viscosity and shear-thinning behavior, critical for food and pharmaceutical gels .
  • Acetylation : Reduces gel strength but enhances solubility. Deacetylation via alkali treatment (e.g., 0.5% NaOH) forms thermally stable gels .
  • Methodology : Rheometry (e.g., oscillatory shear tests) quantifies viscoelasticity under varying pH and ionic strength .

Q. 2.2. What mechanisms underlie KGM’s gelation and phase separation in mixed biopolymer systems?

  • Alkali-induced gelation : Deacetylation exposes hydroxyl groups, enabling hydrogen bonding and hydrophobic interactions .
  • Phase separation with proteins (e.g., ovalbumin) : Driven by thermodynamic incompatibility; studied via confocal microscopy and turbidity assays .
  • Contradictions : Conflicting reports on gel strength vs. acetyl content highlight the need for standardized deacetylation protocols .

Q. 2.3. How can KGM be functionalized for targeted drug delivery or biomedical applications?

  • Cationic modification : Quaternization enhances mucoadhesion for oral vaccines .
  • Esterification : Citrate crosslinking under electron beam irradiation improves mechanical stability for tissue engineering .
  • Nanoparticle synthesis : Ionic gelation with chitosan creates pH-sensitive carriers for anticancer drugs .

Q. 2.4. What experimental models are used to study KGM’s prebiotic and immunomodulatory effects?

  • In vitro : Fermentation with Bifidobacterium spp. to assess short-chain fatty acid production .
  • In vivo : Rodent models (e.g., high-fat diet-induced obesity) monitor gut microbiota diversity via 16S rRNA sequencing .
  • Contradictions : Variability in immune response (e.g., IgE suppression) across studies suggests strain-specific effects .

Methodological and Data Analysis Challenges

Q. 3.1. How should researchers address discrepancies in reported glucomannan content across studies?

  • Standardization : Adopt ISO 22518:2019 for glucomannan quantification via enzymatic hydrolysis .
  • Inter-laboratory validation : Cross-validate HPGPC and colorimetric methods using certified reference materials .

Q. 3.2. What statistical approaches resolve contradictions in KGM’s bioactivity data?

  • Cluster analysis : Identifies study clusters (e.g., "hydrogel applications" vs. "rheology") to contextualize conflicting findings .
  • Meta-regression : Adjusts for covariates like molecular weight or dosage in preclinical trials .

Q. 3.3. How can KGM’s structural heterogeneity be controlled in experimental designs?

  • Batch standardization : Use tuber tissue from the same growth zone and harvest time .
  • Post-processing : Irradiation or sonication to homogenize molecular weight distribution .

Emerging Research Directions

  • KGM-based hydrogels for 3D bioprinting : Optimize crosslinking density for cell viability .
  • Synergistic effects with xanthan gum or κ-carrageenan : Study co-gelation mechanisms for texture engineering .
  • Toxicology profiling : Long-term rodent studies to assess genotoxicity of modified KGM derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.